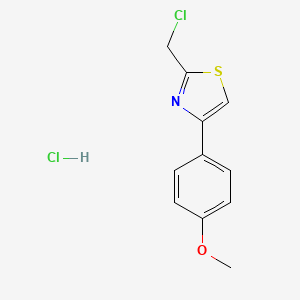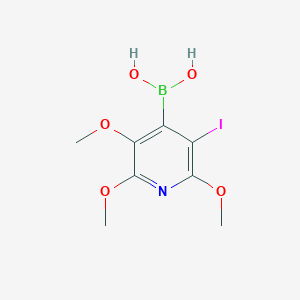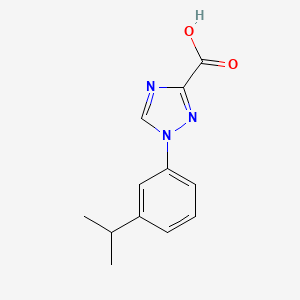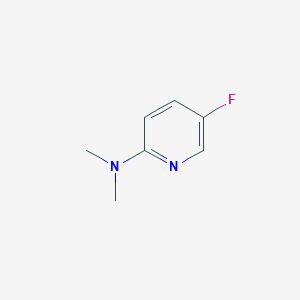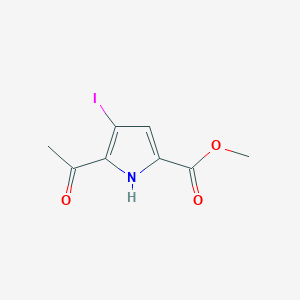
methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate
Descripción general
Descripción
“Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 1407516-41-9 . It has a molecular weight of 293.06 and its IUPAC name is "this compound" .
Synthesis Analysis
The synthesis of pyrrole derivatives like “this compound” often involves the Paal-Knorr Pyrrole Synthesis . This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H8INO3/c1-4(11)7-5(9)3-6(10-7)8(12)13-2/h3,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point range of 121 - 122 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Pyrrole Derivatives
A significant application area for pyrrole derivatives includes their synthesis for further chemical transformations and evaluations. Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates, showcasing a pathway that could potentially be applicable or adaptable for the synthesis of compounds like "methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate" (Galenko, Linnik, Khoroshilova, Novikov, & Khlebnikov, 2019). This research demonstrates the versatility of pyrrole compounds in generating complex molecular architectures, which are crucial for pharmaceutical and material science applications.
Catalytic Transformations
The role of catalysts in the synthesis of pyrrole derivatives offers a pathway to enhance the efficiency and selectivity of these chemical reactions. Khusnutdinov et al. (2010) explored the synthesis of alkyl 1H-pyrrole-2-carboxylates using iron-containing catalysts, pointing to a method that could potentially be relevant for the catalytic transformations involving "this compound" (Khusnutdinov, Baiguzina, Mukminov, Akhmetov, Gubaidullin, Spivak, & Dzhemilev, 2010). Such catalytic processes are essential for the development of greener and more sustainable chemical syntheses.
Antimicrobial Applications
Pyrrole derivatives are explored not just for their synthetic potential but also for their biological activities. Hublikar et al. (2019) synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives to evaluate their antimicrobial activities, suggesting that similar compounds like "this compound" could possess significant biological properties (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019). These findings underscore the potential of pyrrole derivatives in contributing to new antimicrobial agents.
Theoretical and Spectral Investigations
Research into the structural and spectral properties of pyrrole derivatives offers insights into their electronic and molecular characteristics, which are critical for designing compounds with specific functions. Viveka et al. (2016) conducted combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, demonstrating methodologies that could be applied to study compounds like "this compound" for their potential applications in various fields (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound belongs to the class of organic compounds known as pyrroles, which are aromatic compounds containing a 1H-pyrrole. Pyrroles are often involved in biological activities, and they are found in many biologically important molecules, such as heme, a component of hemoglobin .
Biochemical Pathways
Without specific information on this compound, it’s hard to say which biochemical pathways it might affect. Many pyrrole-containing compounds are involved in the regulation of gene expression, signal transduction, and other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. In general, the presence of an iodine atom might influence its distribution and metabolism, as iodine is a heavy atom that can affect the compound’s lipophilicity and protein binding .
Result of Action
Many pyrrole-containing compounds have been found to have therapeutic effects, such as anti-inflammatory, analgesic, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The iodine atom in the compound might make it more stable under certain conditions, but it could also make it more susceptible to metabolic transformations .
Propiedades
IUPAC Name |
methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-4(11)7-5(9)3-6(10-7)8(12)13-2/h3,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWLJCUANGFMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(N1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide](/img/structure/B1443571.png)
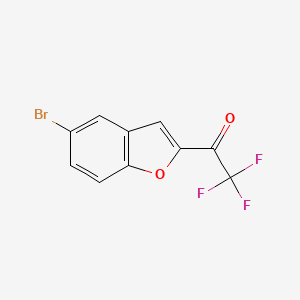
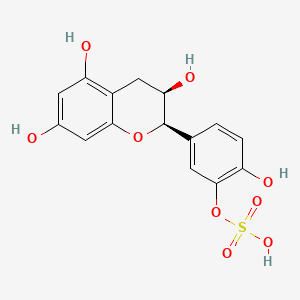
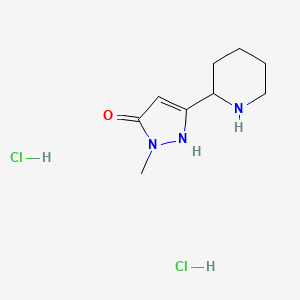
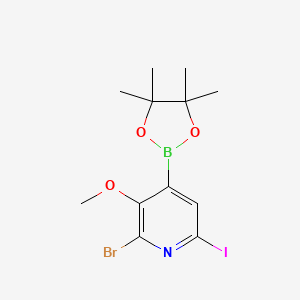
![5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1443584.png)
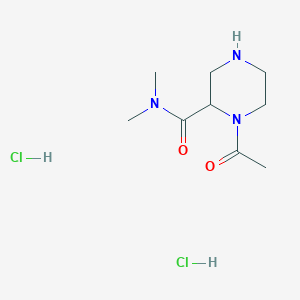
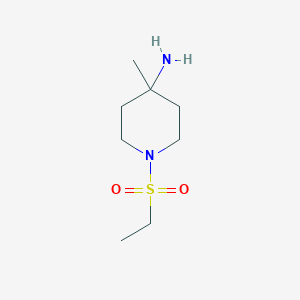
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1443588.png)
